molecular formula C11H11NO2 B13328474 3,3-Dimethyl-2-oxoindoline-6-carbaldehyde

3,3-Dimethyl-2-oxoindoline-6-carbaldehyde

Cat. No.: B13328474
M. Wt: 189.21 g/mol
InChI Key: KUMPXUXGSZROBZ-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-oxoindoline-6-carbaldehyde is a high-value synthetic intermediate in organic chemistry and drug discovery. This compound features an oxindole core, a privileged scaffold in medicinal chemistry, substituted with a reactive aldehyde group at the 6-position. The aldehyde functionality makes it a versatile building block for constructing diverse chemical libraries through condensation reactions, such as the formation of hydrazones and other heterocyclic systems. Indole and oxindole derivatives are recognized for their broad spectrum of pharmacological activities, serving as key scaffolds in the development of anticancer, antimicrobial, and anti-inflammatory agents. The reactive aldehyde group in this compound is particularly valuable for creating fluorescent probes and functional materials, given the electron-donating properties of the indole moiety which can enhance photophysical characteristics. Researchers can utilize this aldehyde to synthesize complex molecules, including those with 1,3,4-oxadiazole moieties, for applications in material science and chemical biology. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

3,3-dimethyl-2-oxo-1H-indole-6-carbaldehyde

InChI

InChI=1S/C11H11NO2/c1-11(2)8-4-3-7(6-13)5-9(8)12-10(11)14/h3-6H,1-2H3,(H,12,14)

InChI Key

KUMPXUXGSZROBZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=C(C=C2)C=O)NC1=O)C

Origin of Product

United States

Reactivity and Chemical Transformations of 3,3 Dimethyl 2 Oxoindoline 6 Carbaldehyde

Reactions at the 2-Oxoindoline Ring System

The 2-oxoindoline, or oxindole (B195798), core of the molecule presents a unique combination of a lactam within a bicyclic aromatic system. This structure allows for a range of reactions, including modifications of the lactam, alkylation at various positions, and alterations to the ring structure itself.

Electrophilic and Nucleophilic Reactions of the Lactam Moiety

The lactam functionality within the 2-oxoindoline ring is a key site for chemical reactivity. The carbonyl group at the 2-position is susceptible to nucleophilic attack, while the adjacent N-H group exhibits acidic properties, allowing for deprotonation and subsequent reactions.

While specific examples of electrophilic and nucleophilic reactions directly on the lactam of 3,3-Dimethyl-2-oxoindoline-6-carbaldehyde are not extensively documented in publicly available literature, the general reactivity of the oxindole scaffold suggests that the lactam carbonyl can react with strong nucleophiles. For instance, reduction with potent reducing agents could potentially lead to the corresponding indoline (B122111) or other reduced products.

The nitrogen atom of the lactam can act as a nucleophile, though its reactivity is tempered by the adjacent carbonyl group. Under basic conditions, the N-H proton can be removed to generate an amidate anion, which can then participate in various reactions.

Alkylation Reactions on the Nitrogen Atom and Aromatic Ring

Alkylation reactions of this compound can occur at both the nitrogen atom of the lactam and on the aromatic portion of the indoline ring.

N-Alkylation: The nitrogen atom of the oxindole ring can be readily alkylated under basic conditions. The use of a suitable base, such as sodium hydride or potassium carbonate, followed by treatment with an alkyl halide, leads to the corresponding N-alkylated product. The choice of base and solvent is crucial to ensure efficient and selective alkylation. While no specific examples for the 6-carbaldehyde derivative are provided, the general protocol for N-alkylation of oxindoles is well-established.

Aromatic Ring Alkylation (Friedel-Crafts Type Reactions): The benzene (B151609) portion of the oxindole ring is activated towards electrophilic aromatic substitution. However, the existing substituents, including the deactivating 2-oxo group and the directing effect of the dimethyl groups and the carbaldehyde, will influence the position of further substitution. The Vilsmeier-Haack reaction, which is a method for formylation of electron-rich aromatic rings, is a relevant example of an electrophilic substitution on an indole (B1671886) nucleus. researchgate.netnih.govorganic-chemistry.orgnih.gov While this reaction is typically used to introduce a formyl group, it demonstrates the susceptibility of the aromatic ring to electrophilic attack. For 3,3-dimethyloxindole, electrophilic substitution is anticipated to occur at positions 5 or 7, depending on the directing effects of the existing groups and the reaction conditions.

Ring-Opening and Ring-Expansion Reactions of the Indoline Core

The strained five-membered ring of the indoline core can undergo ring-opening and ring-expansion reactions under specific conditions, leading to the formation of larger heterocyclic systems. These transformations are often driven by the release of ring strain.

While specific studies on this compound are not available, related 3,3-disubstituted oxindoles have been shown to undergo ring expansion to form quinolinone derivatives. niscpr.res.in These reactions often proceed via the formation of a reactive intermediate, such as a cyclopropane-fused indoline, which then rearranges to the larger ring system. The nature of the substituents on the oxindole ring and the reaction conditions play a critical role in directing the course of these rearrangements.

Transformations of the 6-Carbaldehyde Functional Group

The aldehyde group at the 6-position is a versatile handle for a wide array of chemical transformations, enabling the introduction of diverse structural motifs through carbon-carbon and carbon-nitrogen bond-forming reactions.

Carbon-Carbon Coupling Reactions (e.g., Aldol Condensation, Wittig Reaction)

The electrophilic nature of the aldehyde carbonyl carbon makes it an excellent substrate for reactions with various carbon nucleophiles.

Aldol Condensation: The 6-carbaldehyde group can participate in Aldol condensation reactions with enolates derived from ketones or other aldehydes. nih.govmasterorganicchemistry.com This reaction leads to the formation of a β-hydroxy carbonyl compound, which can subsequently dehydrate to yield an α,β-unsaturated carbonyl derivative. This provides a powerful method for extending the carbon framework of the molecule.

Wittig Reaction: The Wittig reaction is a widely used method for the conversion of aldehydes to alkenes. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orgmnstate.edugoogle.com Treatment of this compound with a phosphorus ylide (Wittig reagent) would be expected to yield the corresponding 6-alkenyl-substituted 3,3-dimethyloxindole. The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. Stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes.

Below is a hypothetical data table illustrating potential Wittig reactions based on general principles, as specific data for this compound is not available.

EntryWittig ReagentProductExpected Stereochemistry
1Ph3P=CH23,3-Dimethyl-6-vinyl-2-oxoindolineN/A
2Ph3P=CHCO2EtEthyl (E)-3-(3,3-dimethyl-2-oxoindolin-6-yl)acrylateE
3Ph3P=CHPh3,3-Dimethyl-6-styryl-2-oxoindolineMixture of E/Z

Carbon-Nitrogen Coupling Reactions

The aldehyde functionality can also be transformed into various nitrogen-containing groups through carbon-nitrogen bond-forming reactions.

Reductive Amination: A common and efficient method for the synthesis of amines from aldehydes is reductive amination. nih.govresearchgate.netresearchgate.netmdpi.comsemanticscholar.org This reaction involves the initial formation of an imine or enamine by condensation of the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. A variety of reducing agents, such as sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation, can be employed for the reduction step. This reaction provides a direct route to a wide range of 6-(aminomethyl)-3,3-dimethyl-2-oxoindoline derivatives.

The following table provides a hypothetical representation of possible reductive amination reactions.

EntryAmineReducing AgentProduct
1AmmoniaNaBH3CN6-(Aminomethyl)-3,3-dimethyl-2-oxoindoline
2BenzylamineH2, Pd/C6-((Benzylamino)methyl)-3,3-dimethyl-2-oxoindoline
3MorpholineNaBH(OAc)34-((3,3-Dimethyl-2-oxoindolin-6-yl)methyl)morpholine

Reduction Reactions of the Aldehyde Group

The aldehyde group of this compound is susceptible to reduction to the corresponding primary alcohol, (3,3-dimethyl-2-oxoindolin-6-yl)methanol. This transformation can be achieved using various reducing agents, with catalytic hydrogenation and metal hydride reagents being the most common methods.

Catalytic hydrogenation offers an effective method for the selective reduction of aromatic aldehydes. beilstein-journals.orgbeilstein-journals.org This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Palladium-based catalysts are particularly effective for this transformation. For instance, Pd(0)EnCat™ 30NP has been shown to selectively reduce aromatic aldehydes to their corresponding alcohols under mild conditions, such as at room temperature and atmospheric pressure of hydrogen. beilstein-journals.orgbeilstein-journals.org Another approach involves the use of ruthenium-based catalysts, such as Ru-NHC complexes, which can achieve complete hydrogenation of the indole nucleus, although conditions can be tailored for selective aldehyde reduction. acs.org

Metal hydrides, such as sodium borohydride (NaBH₄), are also widely used for the reduction of aldehydes. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at room temperature. The borohydride anion (BH₄⁻) delivers a hydride ion to the electrophilic carbonyl carbon of the aldehyde, which upon workup with water, yields the primary alcohol. While highly efficient for aldehyde reduction, the selectivity of sodium borohydride can be influenced by the reaction conditions and the presence of other reducible functional groups. researchgate.net

Table 1: Representative Conditions for the Reduction of Aromatic Aldehydes
MethodCatalyst/ReagentSolventTemperaturePressureReaction TimeYieldReference
Catalytic HydrogenationPd(0)EnCat™ 30NP (10 mol%)EthanolRoom Temperature1 atm H₂16 hoursHigh to Excellent beilstein-journals.orgbeilstein-journals.org
Catalytic HydrogenationRu-NHC complexn-hexane25 °C100 bar H₂48 hoursHigh acs.org
Metal Hydride ReductionSodium Borohydride (NaBH₄)Methanol or EthanolRoom TemperatureAtmosphericVariableGenerally High researchgate.net

Oxidation Reactions of the Aldehyde Group

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 3,3-dimethyl-2-oxoindoline-6-carboxylic acid. This transformation is a common reaction in organic synthesis and can be accomplished using a variety of oxidizing agents. abuad.edu.ng

Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent that can efficiently convert aldehydes to carboxylic acids. The reaction is often carried out in a neutral or slightly alkaline aqueous solution. harvard.educhemeurope.com The permanganate ion attacks the aldehyde, leading to the formation of a carboxylate salt, which upon acidic workup yields the carboxylic acid. Careful control of the reaction conditions, such as temperature and pH, is crucial to prevent over-oxidation or side reactions with other sensitive functional groups in the molecule. harvard.educhemeurope.com

Another common method for the oxidation of aldehydes is the Jones oxidation, which utilizes a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone. abuad.edu.ng This reagent is a strong oxidizing agent and readily converts primary alcohols and aldehydes to carboxylic acids. However, the acidic nature of the Jones reagent may not be suitable for substrates containing acid-labile functional groups. ethernet.edu.et

Table 2: Representative Conditions for the Oxidation of Aromatic Aldehydes
MethodReagentSolvent/MediumTemperatureYieldReference
Potassium Permanganate OxidationKMnO₄, NaH₂PO₄t-BuOH, H₂O0 °C to Room TemperatureGenerally Good to High harvard.edu
Jones OxidationCrO₃, H₂SO₄Acetone0 °C to Room TemperatureGenerally Good to High abuad.edu.ngchemeurope.com

Reactivity Influenced by 3,3-Dimethyl Substitution

The presence of the gem-dimethyl group at the C3 position of the oxindole ring exerts significant steric and electronic effects that influence the reactivity of the entire molecule, including the transformations at the C6-carbaldehyde group.

Steric Effects on Reaction Pathways and Selectivity

In reactions involving large catalytic complexes, such as certain transition metal catalysts used in hydrogenation or cross-coupling reactions, the steric bulk of the 3,3-dimethyl-2-oxoindoline moiety may affect the approach of the catalyst to the reactive site. This can potentially influence reaction rates and, in cases of prochiral substrates, the stereoselectivity of the transformation. For instance, in annulation reactions involving 3-alkylidene oxindoles, the substitution pattern on the oxindole ring, including at the C6 position, has been shown to have a minimal effect on reactivity in certain cases, suggesting that the primary steric interactions may be localized around the immediate reaction center. nih.govacs.org

Furthermore, the gem-dimethyl group restricts the conformational flexibility of the five-membered lactam ring. This rigidity can be transmitted to the fused benzene ring, potentially influencing the orientation of the C6-carbaldehyde group and its accessibility to reagents.

Electronic Effects of Alkyl Groups on Reactivity

The two methyl groups at the C3 position are electron-donating groups through an inductive effect (+I effect). This electron-donating nature increases the electron density of the oxindole ring system, including the fused benzene ring. An increase in electron density on the aromatic ring can influence the reactivity of the C6-carbaldehyde group.

For electrophilic aromatic substitution reactions on the benzene ring, the electron-donating nature of the alkyl groups would generally activate the ring, making it more susceptible to attack by electrophiles. However, the primary focus here is on the reactivity of the existing aldehyde group. The increased electron density on the aromatic ring can have a modest effect on the electrophilicity of the carbonyl carbon of the aldehyde. A more electron-rich aromatic ring can slightly decrease the partial positive charge on the carbonyl carbon, potentially slowing down reactions with nucleophiles.

Mechanistic Investigations of Reactions Involving 3,3 Dimethyl 2 Oxoindoline 6 Carbaldehyde

Elucidation of Reaction Mechanisms

Analysis of Transition States and Intermediates

No published data is available on the computational or experimental analysis of transition states or the isolation and characterization of intermediates in reactions involving 3,3-Dimethyl-2-oxoindoline-6-carbaldehyde.

Control Experiments and Isotopic Labeling Studies

There are no documented control experiments or isotopic labeling studies designed to probe the mechanism of reactions specifically involving this compound.

Role of Catalysis in Reaction Mechanisms

Metal-Catalyzed Reaction Pathways

While metal catalysis is widely used for oxindole (B195798) functionalization, specific mechanistic pathways detailing the role of the catalyst in reactions of this compound have not been elucidated.

Organocatalytic Mechanisms

Mechanistic studies of organocatalytic reactions involving the this compound moiety are not present in the current literature.

Photoredox Catalysis Mechanisms

There are no specific reports on the photoredox-catalyzed reactions of this compound or the mechanistic pathways involved.

Despite a comprehensive search for scientific literature, no specific kinetic studies on the chemical transformations of this compound were found. While research exists on the mechanistic aspects and kinetic profiles of other structurally related oxoindoline and carbaldehyde derivatives, data directly pertaining to the reaction rates, rate constants, and detailed kinetic investigations of this compound are not available in the public domain.

The study of reaction kinetics is fundamental to understanding the mechanisms of chemical transformations, providing quantitative insights into how reaction rates are influenced by various factors such as reactant concentrations, temperature, and the presence of catalysts. Such studies typically involve monitoring the change in concentration of reactants or products over time to determine the rate law and calculate the rate constants.

For a comprehensive understanding of the reactivity of this compound, future kinetic investigations would be invaluable. These studies would likely involve techniques such as spectroscopy (UV-Vis, NMR) or chromatography (HPLC, GC) to track the progress of its reactions. The resulting data would be crucial for optimizing reaction conditions for the synthesis of its derivatives and for elucidating the detailed mechanistic pathways of its chemical transformations. Without such dedicated studies, any discussion on the kinetic profile of this specific compound would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, the "" and specifically section "4.3. Kinetic Studies of Chemical Transformations" cannot be elaborated upon with detailed research findings or data tables at this time due to the absence of relevant published research.

Structural Elucidation of 3,3 Dimethyl 2 Oxoindoline 6 Carbaldehyde and Its Derivatives

Advanced Spectroscopic Techniques for Structural Characterization

The structural framework of 3,3-Dimethyl-2-oxoindoline-6-carbaldehyde, featuring a bicyclic oxindole (B195798) core, a gem-dimethyl group at the C3 position, and an aldehyde functional group on the aromatic ring, can be unequivocally established through a combination of modern spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed structural map can be constructed.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the following proton signals are anticipated:

Aldehyde Proton (-CHO): A distinct singlet is expected to appear far downfield, typically in the range of δ 9.8-10.1 ppm, due to the strong deshielding effect of the carbonyl group.

Aromatic Protons: The three protons on the benzene (B151609) ring will exhibit signals in the aromatic region (δ 7.0-8.0 ppm). Their specific chemical shifts and coupling patterns (doublets, doublets of doublets) depend on their position relative to the electron-withdrawing aldehyde and amide groups. The proton ortho to the aldehyde group (H7) would likely be the most downfield, followed by the proton para to the aldehyde (H5), and the proton meta (H4).

Amide Proton (-NH-): A broad singlet corresponding to the amide proton is expected, typically in the range of δ 8.0-9.0 ppm. Its chemical shift can be variable and is sensitive to solvent and concentration.

Gem-Dimethyl Protons (-C(CH₃)₂): The six protons of the two methyl groups at the C3 position are chemically equivalent and will appear as a sharp singlet in the upfield region, typically around δ 1.3-1.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-CHO9.8 - 10.1Singlet (s)
-NH8.0 - 9.0Broad Singlet (br s)
Aromatic H (H7)~7.8Singlet (s) or Doublet (d)
Aromatic H (H5)~7.6Doublet (d)
Aromatic H (H4)~7.0Doublet (d)
-C(CH₃)₂1.3 - 1.5Singlet (s)
Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their functional group identity. The expected signals for the target molecule are:

Carbonyl Carbons (C=O): Two signals in the highly deshielded region are predicted. The amide carbonyl (C2) typically appears around δ 175-180 ppm, while the aldehyde carbonyl carbon is expected further downfield, around δ 190-195 ppm.

Aromatic Carbons: Six distinct signals are expected in the δ 110-150 ppm range. The carbons attached to the electron-withdrawing groups (C6 and C7a) and the carbon bearing the amide nitrogen (C3a) will be shifted downfield.

Quaternary Carbon (C3): The sp³-hybridized quaternary carbon bearing the two methyl groups would appear around δ 45-50 ppm.

Methyl Carbons (-CH₃): A single signal for the two equivalent methyl carbons is expected in the upfield region, typically around δ 25 ppm.

Two-Dimensional (2D) NMR Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY)

2D NMR experiments are crucial for assembling the molecular puzzle by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent aromatic protons (e.g., H4 and H5), confirming their positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link the proton signals for the aromatic CHs and the methyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful tool for establishing long-range (2-3 bond) C-H correlations, which helps connect the different fragments of the molecule. Key expected correlations would include:

The aldehyde proton (-CHO) to the aromatic carbon C6.

The amide proton (-NH) to the amide carbonyl (C2) and the aromatic carbon C7a.

The methyl protons to the quaternary carbon C3 and the amide carbonyl C2.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which can help confirm stereochemistry and conformation. For instance, a correlation between the N-H proton and the aromatic proton at C7 would help confirm the planar arrangement of the core structure.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides the molecular weight and, through fragmentation patterns, valuable structural information. For this compound (C₁₁H₁₁NO₂), the molecular weight is 189.21 g/mol .

Molecular Ion Peak: A high-resolution mass spectrum (HRMS) would show a molecular ion peak ([M]⁺) at m/z corresponding to the exact mass, confirming the molecular formula.

Fragmentation Analysis: Electron Impact (EI) ionization would cause the molecule to fragment in predictable ways. Key fragmentation pathways would likely include:

Loss of a hydrogen radical from the aldehyde to give a stable acylium ion ([M-1]⁺).

Loss of the formyl group (-CHO) resulting in an [M-29]⁺ peak.

Alpha-cleavage with the loss of a methyl radical (-CH₃) from the C3 position, leading to a stable cation at [M-15]⁺.

Loss of carbon monoxide (-CO) from the lactam ring, a characteristic fragmentation for oxindoles.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

N-H Stretch: A moderate to sharp absorption band around 3200-3300 cm⁻¹ would indicate the N-H bond of the secondary amide (lactam).

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups would be observed just below 3000 cm⁻¹. The aldehyde C-H stretch often presents as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

C=O Stretches: This is a key region. Two distinct and strong carbonyl absorption bands are expected. The lactam C=O stretch typically appears around 1700-1720 cm⁻¹. The aldehyde C=O stretch is expected at a similar frequency, often slightly higher, around 1690-1710 cm⁻¹, due to conjugation with the aromatic ring.

C=C Stretch: Aromatic ring C=C stretching vibrations will produce one or more bands in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound.
Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Amide N-HStretch3200 - 3300
Aromatic C-HStretch> 3000
Aliphatic C-HStretch< 3000
Aldehyde C-HStretch~2820 and ~2720
Lactam C=OStretch1700 - 1720
Aldehyde C=OStretch1690 - 1710
Aromatic C=CStretch1450 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The oxindole core, with its fused benzene and pyrrolidone rings, constitutes a chromophore that gives rise to characteristic absorption bands.

The electronic spectrum of oxindole derivatives is typically characterized by transitions involving the π-electrons of the aromatic system and the non-bonding electrons on the oxygen and nitrogen atoms. The principal electronic transitions observed are π → π* and n → π. The π → π transitions, which are generally of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, usually of lower intensity, involve the promotion of an electron from a non-bonding orbital (e.g., the lone pair on the carbonyl oxygen) to a π* antibonding orbital.

Substituents on the oxindole ring can significantly influence the position and intensity of these absorption bands. In the case of this compound, the presence of the electron-withdrawing carbaldehyde group (-CHO) at the 6-position is expected to cause a bathochromic (red) shift of the π → π* transition compared to the unsubstituted oxindole. This is due to the extension of the conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The dimethyl groups at the 3-position, being weakly electron-donating, are likely to have a minor effect on the electronic transitions.

While specific experimental UV-Vis data for this compound is not widely published, data from structurally similar compounds can provide valuable insights. For instance, substituted indoles exhibit distinct 1La and 1Lb electronic transitions, with substitution on the benzene ring particularly affecting the energy of the 1Lb transition. nih.gov Studies on other oxindole derivatives have shown that redshift in the absorption spectrum with increasing solvent polarity is indicative of a π → π* transition, arising from intramolecular charge transfer interactions.

A hypothetical UV-Vis absorption data table for this compound in a common solvent like ethanol (B145695) is presented below, based on the expected electronic transitions for this class of compounds.

Table 1: Hypothetical UV-Vis Absorption Data for this compound in Ethanol

Wavelength (λmax, nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Electronic Transition
~250-260Highπ → π
~280-290Mediumπ → π
~320-340Lown → π*

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and torsion angles, thereby establishing the absolute configuration and conformation of the molecule in the solid state.

For this compound, a single-crystal X-ray diffraction analysis would reveal the planarity of the bicyclic oxindole core. Studies on similar oxindole derivatives, such as 6-chloro-2-oxindole, have shown that the molecule is nearly planar. nih.gov In the crystal lattice, oxindole derivatives often form centrosymmetric dimers through intermolecular N-H···O hydrogen bonds between the amide groups of adjacent molecules. nih.gov These dimers can be further linked by other interactions, such as C-H···O or, in the case of substituted derivatives, halogen-halogen interactions. nih.gov

While a specific crystal structure for this compound is not publicly available, a representative table of crystallographic data for a hypothetical crystal of this compound is provided below, based on data from analogous oxindole structures. mdpi.com

Table 2: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~10.2
c (Å)~12.0
β (°)~95
Volume (ų)~1030
Z (molecules/unit cell)4
Calculated Density (g/cm³)~1.25

Integration of Experimental and Theoretical Data for Structure Confirmation

The combination of experimental data with theoretical calculations provides a powerful synergy for the comprehensive structural elucidation of molecules. Computational methods, particularly Density Functional Theory (DFT), can be used to predict molecular geometries, vibrational frequencies, and electronic spectra. Comparing these calculated parameters with experimental results from techniques like NMR, IR, UV-Vis, and X-ray crystallography allows for a robust confirmation of the molecular structure.

For this compound, DFT calculations at a suitable level of theory (e.g., B3LYP with a 6-31G(d,p) basis set) can be performed to optimize the molecular geometry. nih.gov The calculated bond lengths and angles can then be compared with the values obtained from X-ray crystallography of the same or similar compounds, which typically show good agreement.

Furthermore, Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectrum. researchgate.net The calculated excitation energies and oscillator strengths can be correlated with the experimentally observed λmax values from UV-Vis spectroscopy, aiding in the assignment of the electronic transitions. For instance, the calculated HOMO-LUMO energy gap can provide a theoretical basis for the observed long-wavelength absorption band.

Natural Bond Orbital (NBO) analysis, another computational tool, can offer insights into the electronic structure, such as the delocalization of the nitrogen lone pair into the carbonyl group, which is consistent with the planarity and bond lengths observed in the oxindole ring. nih.gov The combination of these theoretical insights with the tangible data from experimental spectroscopy and crystallography provides an irrefutable confirmation of the structure of this compound. This integrated approach is a cornerstone of modern chemical analysis.

Computational Chemistry and Theoretical Studies on 3,3 Dimethyl 2 Oxoindoline 6 Carbaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to the computational study of organic molecules. DFT methods are favored for their balance of accuracy and computational cost, making them suitable for calculating the electronic structure and related properties of medium-sized molecules like 3,3-Dimethyl-2-oxoindoline-6-carbaldehyde. researchgate.net Methods such as B3LYP are commonly paired with basis sets like 6-311++G(d,p) to optimize molecular geometries and predict various chemical properties. mdpi.com

| Molecular Electrostatic Potential (MEP) | Visualizes reactive sites: red/yellow areas (e.g., carbonyl oxygens) indicate nucleophilic character, while blue areas (e.g., N-H group) indicate electrophilic character. |

Frontier Molecular Orbital (FMO) theory is fundamental to explaining chemical reactivity. libretexts.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more reactive. For this compound, the HOMO is likely localized on the electron-rich oxindole (B195798) ring system, while the LUMO may be centered on the electron-withdrawing aldehyde and carbonyl groups.

Table 2: Conceptual Frontier Molecular Orbital Analysis

Orbital/Parameter Description and Significance
HOMO Energy Higher energy indicates a greater tendency to donate electrons.
LUMO Energy Lower energy indicates a greater tendency to accept electrons.

| HOMO-LUMO Gap (ΔE) | A small gap signifies low kinetic stability and high chemical reactivity, suggesting the molecule can be easily excited. researchgate.net |

Theoretical calculations are invaluable for elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, computational chemists can identify transition states, intermediates, and the activation energies associated with a particular reaction. nih.govresearchgate.net For this compound, studies could model reactions such as nucleophilic addition to the aldehyde group or electrophilic substitution on the aromatic ring. The calculations would provide a detailed energy profile, indicating whether a proposed mechanism is energetically feasible. nih.gov For example, in a hypothetical [3+2] cycloaddition reaction, DFT can determine the Gibbs free energy, regioselectivity, and whether the mechanism is concerted or stepwise. researchgate.net Such specific studies for this compound are not prominent in existing literature.

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict spectroscopic data, including NMR chemical shifts. researchgate.net These predictions are highly useful for structure verification and interpretation of experimental spectra. By calculating the magnetic shielding of each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. nih.gov While machine learning and quantum mechanical approaches have greatly improved the accuracy of ¹H and ¹³C NMR chemical shift predictions, a specific predicted spectrum for this compound is not publicly documented. nih.gov

Table 3: Conceptual Predicted ¹H NMR Chemical Shifts

Proton Type Expected Chemical Shift Range (ppm) Rationale
Aldehyde (-CHO) 9.0 - 10.0 Highly deshielded proton due to the electronegativity of the oxygen and magnetic anisotropy of the carbonyl group.
Aromatic (Ar-H) 7.0 - 8.0 Protons on the benzene (B151609) ring, influenced by the electronic effects of the substituents.
Amide (N-H) 7.5 - 8.5 Can vary widely depending on solvent and hydrogen bonding.

| Methyl (C-(CH₃)₂) | 1.0 - 1.5 | Shielded aliphatic protons. |

Conformational Analysis and Molecular Geometry Optimization

Before predicting properties, the most stable three-dimensional structure of the molecule must be determined through geometry optimization. researchgate.net This process involves finding the coordinates on the potential energy surface where the net forces on each atom are zero, corresponding to a low-energy conformation. mdpi.com For a molecule with rotatable bonds, like the aldehyde group in this compound, a conformational analysis is performed to identify the global minimum energy structure among various possible conformers. mdpi.com This step is crucial as the molecular geometry dictates its properties and reactivity. The optimization is typically performed using DFT methods, which provide reliable structural parameters like bond lengths and angles. researchgate.net

Advanced Modeling Techniques for Reactivity Prediction

Beyond FMO analysis, DFT provides a suite of conceptual reactivity descriptors that can quantify and predict the chemical behavior of a molecule. These descriptors are calculated from the energies of the frontier orbitals and provide a more nuanced view of reactivity.

Chemical Potential (μ): Related to the escaping tendency of electrons.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a stronger electrophile.

For this compound, these indices would help quantify the electrophilic nature of the aldehyde carbon and the nucleophilic character of the aromatic ring, providing a theoretical basis for predicting its behavior in various chemical reactions.

Synthetic Utility and Advanced Applications in Organic Synthesis

3,3-Dimethyl-2-oxoindoline-6-carbaldehyde as a Versatile Building Block

The utility of this compound as a versatile building block stems from the distinct reactivity of its constituent functional groups. The aldehyde moiety at the C-6 position serves as a versatile handle for a wide range of chemical transformations, while the oxoindoline core provides a rigid framework for the elaboration of more complex structures.

The synthesis of this compound can be achieved through various methods, with the Vilsmeier-Haack reaction being a prominent approach for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgsid.irijpcbs.comwikipedia.org This reaction typically involves the treatment of 3,3-dimethyloxoindole with a formylating agent, such as a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce the aldehyde group at the electron-rich 6-position of the oxoindoline ring system. organic-chemistry.orgijpcbs.comslideshare.net

The aldehyde group of this compound can undergo a plethora of reactions, making it a key functional group for molecular diversification. These reactions include, but are not limited to:

Nucleophilic Addition: The aldehyde is susceptible to attack by a variety of nucleophiles, such as Grignard reagents, organolithium compounds, and enolates, to form secondary alcohols.

Wittig Reaction: Reaction with phosphorus ylides allows for the conversion of the aldehyde into a variety of substituted alkenes.

Reductive Amination: Condensation with primary or secondary amines followed by reduction of the resulting imine or enamine provides access to a range of substituted amines.

Oxidation and Reduction: The aldehyde can be readily oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing further opportunities for functional group interconversion.

The oxoindoline ring system itself also offers multiple sites for functionalization. The nitrogen atom can be alkylated or acylated, and the aromatic ring can be further substituted through electrophilic aromatic substitution reactions, although the existing electron-withdrawing aldehyde group will direct incoming electrophiles.

The following table summarizes some of the key reactions that highlight the versatility of this compound as a building block:

Reaction TypeReagents and ConditionsProduct Type
Grignard ReactionRMgX, THFSecondary Alcohol
Wittig ReactionPh₃P=CHR, THFAlkene
Reductive AminationRNH₂, NaBH₃CNSecondary Amine
OxidationKMnO₄ or CrO₃Carboxylic Acid
ReductionNaBH₄, MeOHPrimary Alcohol

These transformations underscore the immense potential of this compound as a foundational element for the construction of a wide range of organic molecules.

Application in the Synthesis of Complex Organic Molecules

The structural features of this compound make it an ideal starting material or key intermediate in the total synthesis of complex natural products and other biologically active molecules. The rigid oxoindoline core, adorned with a reactive aldehyde "handle," allows for the stereocontrolled introduction of new stereocenters and the construction of intricate ring systems.

One of the most significant applications of oxoindole derivatives, including those bearing an aldehyde functionality, is in the synthesis of spirocyclic compounds. nih.govresearchgate.nettandfonline.comresearchgate.netbeilstein-journals.org The spirooxindole motif is a common feature in many natural products with potent biological activities. The aldehyde group in this compound can be elaborated into a variety of functional groups that can then participate in intramolecular cyclization reactions to form spirocyclic systems. For instance, the aldehyde can be converted into a Michael acceptor, which can then undergo an intramolecular Michael addition with a nucleophile tethered to the oxoindoline nitrogen to forge the spirocyclic ring.

Furthermore, the aldehyde functionality can be utilized in multicomponent reactions to rapidly assemble complex molecular scaffolds. For example, a three-component reaction involving this compound, an amine, and a suitable third component could lead to the formation of highly functionalized heterocyclic systems in a single synthetic operation.

Strategies for Modular Modification and Late-Stage Functionalization

The concept of late-stage functionalization, the introduction of functional groups into a complex molecule at a late stage of the synthesis, is a powerful strategy in drug discovery and development. This compound is well-suited for such strategies due to the presence of multiple reactive sites that can be selectively addressed.

The aldehyde group itself is a prime target for late-stage modifications. A pre-synthesized library of complex oxoindole-containing molecules can be rapidly diversified by subjecting the aldehyde functionality to a range of transformations. For example, a series of analogues could be prepared through reductive amination with a diverse set of amines, or through Wittig reactions with various phosphorus ylides.

Moreover, the aromatic ring of the oxoindoline core can be functionalized at a late stage using modern cross-coupling techniques. If the synthesis of the oxoindole starts from a halogenated precursor, for instance, 6-bromo-3,3-dimethyloxoindole, this halogen can be carried through several synthetic steps and then be subjected to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. researchgate.netorganic-chemistry.orgrsc.orgmdpi.comresearchgate.net This approach allows for the late-stage introduction of a wide array of substituents at the 6-position, which is often crucial for modulating the biological activity of the molecule.

The following table outlines potential late-stage functionalization strategies for derivatives of this compound:

Functionalization SiteReaction TypeReagents and ConditionsIntroduced Moiety
C-6 AldehydeReductive AminationDiverse Amines, NaBH₃CNSubstituted Aminomethyl Groups
C-6 AldehydeWittig OlefinationVarious Phosphorus YlidesSubstituted Vinyl Groups
C-6 Position (from 6-halo precursor)Suzuki CouplingArylboronic acids, Pd catalyst, baseAryl or Heteroaryl Groups
C-6 Position (from 6-halo precursor)Sonogashira CouplingTerminal alkynes, Pd/Cu catalyst, baseAlkynyl Groups

These strategies highlight the modularity of the this compound scaffold and its amenability to the principles of late-stage functionalization.

Development of Novel Heterocyclic Scaffolds Incorporating the Oxoindoline Moiety

The inherent reactivity of this compound makes it an excellent precursor for the synthesis of novel heterocyclic scaffolds. The aldehyde group can participate in a variety of cyclization reactions to form new rings fused to the oxoindoline core or attached at the 6-position.

For instance, condensation of the aldehyde with binucleophilic reagents can lead to the formation of a variety of heterocyclic rings. Reaction with hydrazine (B178648) derivatives can yield pyrazole (B372694) or pyridazinone rings, while reaction with hydroxylamine (B1172632) can lead to the formation of isoxazole (B147169) rings. Similarly, condensation with active methylene (B1212753) compounds followed by intramolecular cyclization can provide access to a diverse range of fused or appended heterocyclic systems.

A particularly fruitful area of research is the use of the aldehyde in multicomponent reactions to construct complex heterocyclic systems in a single step. For example, a Pfitzinger reaction or a Doebner-von Miller reaction, adapted for this substrate, could lead to the formation of quinoline (B57606) or other fused nitrogen-containing heterocycles.

The development of novel heterocyclic scaffolds from this compound is of significant interest in medicinal chemistry, as the fusion of the oxoindoline motif with other heterocyclic rings can lead to the discovery of new compounds with unique biological properties. The following table provides examples of potential heterocyclic scaffolds that could be synthesized from this versatile building block.

ReactantReaction TypeResulting Heterocyclic Scaffold
Hydrazine HydrateCondensation/CyclizationPyrazolo-fused oxoindole
Substituted HydrazinesCondensation/CyclizationN-substituted pyrazolo-fused oxoindoles
HydroxylamineCondensation/CyclizationIsoxazolo-fused oxoindole
Ethyl Cyanoacetate and a baseKnoevenagel Condensation/CyclizationPyridone-fused oxoindole

Future Perspectives in Research on 3,3 Dimethyl 2 Oxoindoline 6 Carbaldehyde

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research on 3,3-Dimethyl-2-oxoindoline-6-carbaldehyde will likely focus on moving beyond traditional multi-step syntheses towards more sustainable and atom-economical approaches.

Key areas for exploration include:

Catalytic C-H Functionalization: Directing group-assisted or transition-metal-catalyzed C-H activation to introduce the carbaldehyde group onto a pre-formed 3,3-dimethyloxindole core would represent a highly efficient strategy, minimizing the need for protecting groups and reducing step counts.

Electrochemical Synthesis: Electrosynthesis offers a green alternative to conventional reagent-based oxidations and reductions. chemistryviews.org An electrochemical approach could be developed for the key cyclization step to form the oxindole (B195798) ring or for the introduction of the aldehyde group, thereby avoiding stoichiometric chemical oxidants. chemistryviews.org

Flow Chemistry: Continuous flow processes can offer superior control over reaction parameters, improve safety, and facilitate scalability. Developing a flow-based synthesis would enable more efficient and reproducible production of the target compound.

Organocatalysis: The use of small organic molecules as catalysts is a central tenet of green chemistry. rsc.org Future routes could employ organocatalysts for the key bond-forming reactions, benefiting from mild conditions, low toxicity, and operational simplicity. rsc.org

A comparative overview of potential sustainable methodologies is presented below.

MethodologyPotential AdvantagesKey Research Focus
Copper-Catalyzed Synthesis Low cost, low toxicity, high atom economy, catalyst recyclability. researchgate.netDevelopment of a Cu-catalyzed cyclization or functionalization strategy applicable to the target molecule. researchgate.net
Electrochemical C-H Functionalization Avoids stoichiometric oxidants, mild conditions, high functional group tolerance. chemistryviews.orgDesigning an electrochemical cell and identifying conditions for the direct C-H formylation of 3,3-dimethyloxindole.
Organocatalytic Routes Metal-free, environmentally benign, high stereocontrol potential. rsc.orgaarf.asiaScreening chiral and achiral organocatalysts for efficient construction of the substituted oxindole core.
Photocatalysis Utilizes visible light as a renewable energy source, enables novel transformations.Exploring light-driven reactions for ring formation or late-stage functionalization.

Investigation of Undiscovered Reactivity Patterns

The unique arrangement of a quaternary center at the C3 position and an aldehyde at the C6 position suggests a rich and largely unexplored reactive landscape. Future work should aim to uncover novel transformations that leverage the electronic and steric properties of this specific scaffold.

Potential areas of investigation include:

Multicomponent Reactions (MCRs): The aldehyde group is an ideal handle for engaging in MCRs. Designing novel MCRs, such as the Groebke-Blackburn-Bienaymé reaction, could provide rapid access to complex, polyheterocyclic structures built upon the oxindole frame. nih.gov This would enable the modular assembly of diverse molecular architectures from simple starting materials. rsc.org

Domino and Cascade Reactions: The aldehyde can act as a trigger for domino reaction sequences. For instance, an initial reaction at the aldehyde could be followed by an intramolecular cyclization or rearrangement involving the oxindole nitrogen or aromatic ring, leading to unprecedented fused or bridged systems. nih.gov

Cycloaddition Reactions: While the oxindole core itself can participate in cycloadditions, the aldehyde can be converted into a dienophile or dipoleophile. For example, conversion to an α,β-unsaturated imine would create a substrate for [3+2] or [4+2] cycloaddition reactions, yielding complex spirocyclic or fused ring systems. nih.gov

Photoredox Catalysis: The application of visible-light photoredox catalysis could unlock novel reactivity, such as radical-based additions to the aldehyde or C-H functionalization at other positions on the aromatic ring, pathways that are often inaccessible through traditional thermal methods.

Advancements in Stereoselective Synthesis and Chiral Induction

While this compound is an achiral molecule, its aldehyde functionality serves as a prochiral center, offering a prime opportunity for asymmetric synthesis. The development of methods to control the stereochemistry of reactions at this site is a critical future objective.

Key research directions include:

Organocatalytic Asymmetric Additions: Chiral organocatalysts, such as proline derivatives or cinchona alkaloids, are highly effective in promoting enantioselective additions to aldehydes. aarf.asianih.gov Their application in aldol, Michael, or allylation reactions with the target compound could yield a wide array of enantiomerically enriched products with new stereocenters. nih.govacs.org

Chiral Lewis Acid Catalysis: The use of chiral Lewis acid complexes could activate the aldehyde towards nucleophilic attack, allowing for highly enantioselective carbon-carbon bond-forming reactions like asymmetric cyanohydrin formation or Grignard additions.

Biocatalysis: Employing enzymes, such as oxidoreductases or lyases, could provide a green and highly selective method for transforming the aldehyde group. For example, an enzymatic reduction could produce the corresponding chiral alcohol with exceptional enantiopurity.

The table below outlines potential stereoselective transformations targeting the aldehyde group.

Reaction TypeCatalyst ClassPotential Chiral Product
Aldol Reaction Chiral Amines (e.g., Proline) rsc.orgβ-Hydroxy ketone derivatives
Asymmetric Allylation Chiral Lewis Acids / OrganocatalystsHomoallylic alcohol derivatives
Asymmetric Reduction Biocatalysts (Enzymes)Chiral benzylic alcohol
Michael Addition Chiral Thiourea or Squaramide Catalystsγ-Nitroaldehyde or similar adducts

Achieving high levels of stereocontrol will be crucial for synthesizing specific enantiomers, which is often a prerequisite for biological applications and drug discovery programs. nih.gov

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Approaches

A fundamental understanding of reaction mechanisms is essential for optimizing existing transformations and designing new ones. The application of modern analytical and computational tools will be invaluable in elucidating the behavior of this compound.

Future research should integrate:

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict transition state energies, and rationalize observed selectivity. bohrium.comnih.gov Such studies can guide experimental design by predicting the most favorable reaction conditions and substrates for novel transformations, such as cycloadditions or multicomponent reactions. researchgate.netnih.gov Computational tools can also establish which tautomeric forms are most stable at physiological pH, which is crucial for predicting biological interactions. nih.gov

Advanced Spectroscopic Analysis: In-situ spectroscopic techniques, such as ReactIR or in-situ NMR, can be used to monitor reaction progress in real-time, identify transient intermediates, and gather kinetic data. This information is critical for validating proposed mechanisms derived from computational studies.

X-ray Crystallography: Unambiguous structural determination of complex products, particularly those with multiple new stereocenters, will rely on single-crystal X-ray diffraction. nih.gov This technique provides definitive proof of molecular structure and stereochemistry, which is essential for confirming the outcomes of newly developed asymmetric methods.

Mechanistic Probes: The synthesis of isotopically labeled substrates or the use of kinetic isotope effect (KIE) studies can provide deep insight into bond-breaking and bond-forming steps in rate-determining parts of a reaction mechanism.

By combining these advanced approaches, researchers can build a comprehensive picture of the reactivity and properties of this compound, paving the way for its rational application in the synthesis of complex and valuable molecules.

Q & A

What are the optimal synthetic routes for 3,3-Dimethyl-2-oxoindoline-6-carbaldehyde, and how can reaction conditions be optimized for higher yields?

Basic Research Question
The synthesis of this compound typically involves cyclization and aldehyde functionalization. A common approach is the Vilsmeier-Haack reaction, where indoline derivatives are formylated under controlled conditions. Key parameters include:

  • Solvent selection : Dichloromethane or DMF are preferred for their ability to stabilize intermediates .
  • Temperature : Reactions are often conducted at 0–5°C to minimize side products like over-oxidation or dimerization .
  • Catalysts : Phosphorus oxychloride (POCl₃) is used to activate the formylation agent .
    Optimization Strategy :

Use stoichiometric control (e.g., 1.2 equiv POCl₃) to ensure complete conversion.

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the aldehyde .

Monitor reaction progress via TLC or HPLC to identify side products early .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Basic Research Question
Key Techniques :

  • NMR : Focus on the aldehyde proton (δ 9.8–10.2 ppm in ¹H NMR) and the carbonyl group (δ 180–190 ppm in ¹³C NMR). The dimethyl groups on the indoline ring appear as singlets (δ 1.4–1.6 ppm) .
  • IR : A strong absorption band near 1680–1720 cm⁻¹ confirms the carbonyl (C=O) stretch .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Retention times can be compared to known standards .
    Methodological Tip : For ambiguous results, employ high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₁₁H₁₁NO₂) .

How can computational methods (e.g., DFT calculations) predict the reactivity and electronic properties of this compound in nucleophilic addition reactions?

Advanced Research Question
Computational studies provide insights into:

  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict nucleophilic attack sites. The aldehyde group typically has a low LUMO energy, making it reactive toward amines or hydrides .
  • Solvent Effects : Use COSMO-RS models to simulate polar protic vs. aprotic solvent impacts on reaction kinetics .
    Workflow :

Optimize geometry using B3LYP/6-31G(d) basis sets.

Calculate Fukui indices to identify electrophilic centers .

Validate predictions with experimental kinetic data (e.g., rate constants for imine formation) .

What strategies are recommended for resolving contradictions in reported biological activities of 3,3-Dimethyl-2-oxoindoline derivatives across different studies?

Advanced Research Question
Contradictions often arise from variations in:

  • Assay conditions : Differences in cell lines (e.g., HeLa vs. HEK293) or incubation times .
  • Structural analogs : Substituents at the 3-position (e.g., methyl vs. ethyl groups) alter bioavailability .
    Resolution Strategies :

Meta-analysis : Compare IC₅₀ values across studies using standardized normalization (e.g., % inhibition vs. control) .

Orthogonal assays : Confirm antimicrobial activity with both broth microdilution and agar diffusion methods .

Structural validation : Re-synthesize disputed compounds and characterize rigorously to rule out impurities .

How does the steric effect of the 3,3-dimethyl group influence the regioselectivity of this compound in cycloaddition reactions?

Advanced Research Question
The 3,3-dimethyl group imposes steric hindrance, directing reactions to the less hindered 6-carbaldehyde site:

  • Diels-Alder Reactions : Electron-deficient dienophiles preferentially attack the aldehyde, forming 6-substituted adducts. Computational modeling (e.g., NBO analysis) confirms charge distribution shifts .
  • Click Chemistry : Azide-alkyne cycloadditions favor the 6-position due to reduced steric bulk compared to the 3,3-dimethyl region .
    Experimental Validation :

Use X-ray crystallography to confirm regioselectivity in single-crystal structures .

Compare reaction outcomes with non-methylated analogs to isolate steric effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.